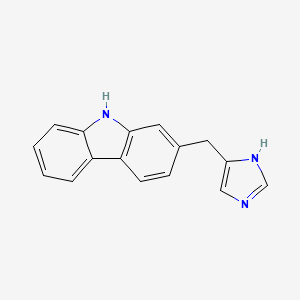

ym116

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H13N3 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

2-(1H-imidazol-5-ylmethyl)-9H-carbazole |

InChI |

InChI=1S/C16H13N3/c1-2-4-15-13(3-1)14-6-5-11(8-16(14)19-15)7-12-9-17-10-18-12/h1-6,8-10,19H,7H2,(H,17,18) |

InChI Key |

SHWQRVBJVFBWGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)CC4=CN=CN4 |

Synonyms |

2-(1H-imidazol-4-ylmethyl)-9H-carbazole YM 116 YM-116 YM116 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Osanetant: A Selective NK3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osanetant (SR-142801) is a potent and selective non-peptide antagonist of the neurokinin-3 (NK3) receptor.[1] Developed initially by Sanofi-Synthélabo in the mid-1990s, it was the first of its kind and has been a pivotal tool in elucidating the physiological roles of the NK3 receptor.[2] Primarily investigated for the treatment of schizophrenia, its development was later discontinued.[3] However, ongoing research continues to explore its therapeutic potential in other indications, such as panic disorder and post-traumatic stress disorder (PTSD).[4][5] This technical guide provides a comprehensive overview of Osanetant, focusing on its mechanism of action, pharmacological profile, and the experimental methodologies used to characterize it.

Core Mechanism of Action: Selective NK3 Receptor Antagonism

Osanetant exerts its effects by competitively binding to and blocking the activation of the NK3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[6] The endogenous ligand for the NK3 receptor is Neurokinin B (NKB), a member of the tachykinin family of neuropeptides.[7] By preventing NKB from binding, Osanetant inhibits the downstream signaling cascade, thereby modulating various neurophysiological processes.

NK3 Receptor Signaling Pathway

The NK3 receptor is coupled to the Gq/11 family of G proteins.[8] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[9] The increased intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.[9]

Pharmacological Profile

Osanetant is characterized by its high affinity and selectivity for the human NK3 receptor.

Data Presentation: Receptor Binding Affinity

| Receptor | Ligand | Ki (nM) | Species | Cell Line | Reference |

| NK3 | Osanetant | 0.8 | Human | CHO | [6] |

| NK1 | Osanetant | >100,000 | Human | CHO | [7] |

| NK2 | Osanetant | >20 | Human | CHO | [7] |

Note: The Ki value for NK2 receptors is reported as >0.02 µM in one source, which may be a typographical error given the established selectivity of Osanetant. The value is presented here as >20 nM for consistency.

Data Presentation: Functional Antagonism

| Assay | Agonist | Kb (nM) | Cell Line | Reference |

| Schild Analysis | [MePhe7]NKB | 12 | CHO | [6] |

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of Osanetant for NK1, NK2, and NK3 receptors.

Methodology: A competitive radioligand binding assay is performed using membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK1, NK2, or NK3 receptor.

-

Membrane Preparation: CHO cells expressing the receptor of interest are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

-

Assay Conditions: The assay is typically conducted in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a specific radioligand (e.g., [125I]-[MePhe7]NKB for NK3 receptors), and varying concentrations of unlabeled Osanetant.

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature) for a defined period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester. The filters are then washed with cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of Osanetant that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Schild Analysis for Functional Antagonism

Objective: To determine the equilibrium dissociation constant (Kb) of Osanetant and to confirm the competitive nature of its antagonism.

Methodology: A functional assay measuring the cellular response to an NK3 receptor agonist is performed in the absence and presence of increasing concentrations of Osanetant. A common functional response measured is the mobilization of intracellular calcium.

-

Cell Culture: CHO cells expressing the human NK3 receptor are cultured and plated in a suitable format (e.g., 96-well plates).

-

Antagonist Pre-incubation: The cells are pre-incubated with various fixed concentrations of Osanetant for a sufficient time to ensure equilibrium is reached.

-

Agonist Stimulation: A cumulative concentration-response curve for a selective NK3 receptor agonist (e.g., [MePhe7]NKB) is generated in both the absence and presence of each concentration of Osanetant. The response (e.g., intracellular calcium concentration) is measured using a fluorescent calcium indicator.

-

Data Analysis: The concentration-response curves for the agonist are plotted, and the EC50 values (the concentration of agonist that produces 50% of the maximal response) are determined for each concentration of Osanetant.

-

Schild Plot Construction: The dose ratio (DR) is calculated for each antagonist concentration by dividing the agonist EC50 in the presence of the antagonist by the agonist EC50 in the absence of the antagonist. A Schild plot is then constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of Osanetant on the x-axis.

-

Kb Determination: For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The x-intercept of this line provides the pA2 value, which is the negative logarithm of the Kb.

In Vivo Microdialysis

Objective: To measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals following the administration of Osanetant.

Methodology: This technique allows for the continuous sampling of the extracellular fluid in the brain of a conscious animal.

-

Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens) of an anesthetized rodent (e.g., rat or mouse). The animal is allowed to recover from surgery.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe consists of a semi-permeable membrane at its tip.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Sampling: Small molecules in the extracellular fluid, including neurotransmitters, diffuse across the semi-permeable membrane into the aCSF. The resulting dialysate is collected at regular intervals.

-

Drug Administration: Osanetant or a vehicle is administered to the animal (e.g., via intraperitoneal injection).

-

Neurochemical Analysis: The collected dialysate samples are analyzed using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED), to quantify the concentrations of neurotransmitters of interest (e.g., dopamine, serotonin).

-

Data Analysis: The changes in neurotransmitter levels over time are plotted and compared between the Osanetant-treated and vehicle-treated groups.

Clinical Investigations

Osanetant has been evaluated in clinical trials for schizophrenia and panic disorder.

Schizophrenia

Panic Disorder

A randomized, double-blind, placebo-controlled pilot study investigated the efficacy and tolerability of Osanetant in 52 outpatients with panic disorder.[4] Participants were treated for four weeks.[4] The study found that Osanetant was well-tolerated, with a similar incidence of adverse events compared to placebo.[4] However, it did not show a significant difference from placebo in improving overall panic symptomatology.[4] Detailed quantitative data on the frequency of panic attacks were not reported in the primary publication.[4]

Conclusion

Osanetant remains a significant pharmacological tool for studying the NK3 receptor. Its high affinity and selectivity have been instrumental in advancing our understanding of the role of the tachykinin system in the central nervous system. While its clinical development for schizophrenia and panic disorder was halted, the foundational preclinical and clinical data generated for Osanetant continue to inform the development of new NK3 receptor antagonists for a range of neuropsychiatric and other disorders. This technical guide has provided a detailed overview of the key data and experimental methodologies associated with the characterization of Osanetant, offering a valuable resource for researchers in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Osanetant - Novel Investigational Agent for Treatment of Schizophrenia - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. Randomized, double-blind study of SR142801 (Osanetant). A novel neurokinin-3 (NK3) receptor antagonist in panic disorder with pre- and posttreatment cholecystokinin tetrapeptide (CCK-4) challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Emory Technology Listing | Emory University [emoryott.technologypublisher.com]

- 6. Neurokinin-3 receptor-specific antagonists talnetant and osanetant show distinct mode of action in cellular Ca2+ mobilization but display similar binding kinetics and identical mechanism of binding in ligand cross-competition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

The Neurobiology of the NK3 Receptor in the Central Nervous System: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The neurokinin-3 receptor (NK3R), a member of the tachykinin receptor family, is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] Its endogenous ligand is neurokinin B (NKB). The NKB/NK3R system is implicated in a wide array of physiological processes within the brain, including the modulation of key neurotransmitter systems, and has emerged as a significant target for therapeutic intervention in various neurological and psychiatric disorders.[2][3] This technical guide provides a comprehensive overview of the neurobiology of the NK3 receptor in the CNS, with a focus on its signaling pathways, distribution, and functional roles, supported by quantitative data and detailed experimental methodologies.

NK3 Receptor Signaling Pathways

The NK3 receptor primarily signals through the Gαq protein subunit, leading to the activation of phospholipase C (PLC) and the subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This canonical pathway ultimately modulates neuronal excitability and neurotransmitter release.[4][5]

Recent evidence also suggests a non-canonical signaling pathway involving the ligand-induced nuclear translocation of the NK3 receptor.[6][7] This novel mechanism suggests that the NK3 receptor may directly influence gene expression within the nucleus, opening new avenues for understanding its long-term effects on neuronal function.[6]

Canonical and Non-Canonical NK3R Signaling Pathways. This diagram illustrates the primary Gq-coupled signaling cascade and the putative nuclear translocation pathway of the NK3 receptor.

Distribution of NK3 Receptors in the CNS

The distribution of NK3 receptors in the CNS has been mapped in several species, including rats, guinea pigs, and gerbils, using techniques such as in situ hybridization and immunohistochemistry.[1][6] While there are some species-specific differences, a consistent pattern of expression is observed in key brain regions associated with mood, cognition, and neuroendocrine function.[1]

Table 1: Regional Distribution of NK3 Receptors in the Rodent Brain

| Brain Region | Rat | Guinea Pig | Gerbil |

| Cerebral Cortex | + | + | + |

| Striatum | + | - | - |

| Zona Incerta | + | + | + |

| Medial Habenula | + | + | + |

| Amygdaloid Complex | + | + | + |

| Superior Colliculus | + | + | + |

| Interpeduncular Nucleus | + | + | + |

| Supraoptic Nucleus | + | - | - |

| Paraventricular Nucleus | + | - | - |

| Substantia Nigra | + | - | + |

| Ventral Tegmental Area | + | - | + |

| Thalamic Nuclei | - | - | + |

| Raphe Nuclei | + | + | ++ |

| Data synthesized from Langer et al. (2000).[1] '+' indicates presence, '-' indicates absence or below detection limit, '++' indicates a higher level of expression. |

Physiological Roles and Therapeutic Implications

The strategic localization of NK3 receptors in the CNS underlies their involvement in a multitude of physiological functions. A primary role of the NK3 receptor is the modulation of monoaminergic and amino acid neurotransmission.

-

Dopaminergic System: NK3 receptors are expressed on dopamine neurons in the substantia nigra and ventral tegmental area (VTA).[8] Activation of these receptors stimulates the firing of dopaminergic neurons and increases dopamine release in terminal fields such as the nucleus accumbens and prefrontal cortex.[9] This interaction has significant implications for conditions like schizophrenia, where dopamine dysregulation is a core feature. Consequently, NK3R antagonists have been investigated as potential antipsychotics.[2][10]

-

Noradrenergic System: Stimulation of NK3 receptors has been shown to activate the noradrenergic system. For example, the NK3R agonist senktide increases the firing rate of noradrenergic neurons in the locus coeruleus and elevates norepinephrine release in the prefrontal cortex.[11]

-

Thermoregulation: The NKB/NK3R system in the hypothalamus plays a crucial role in thermoregulation. This has led to the successful development of NK3R antagonists for the treatment of vasomotor symptoms (hot flashes) associated with menopause.[12][13][14]

-

Reproductive Function: NK3 receptors are involved in the regulation of gonadotropin-releasing hormone (GnRH) secretion, making them a target for reproductive disorders.[7]

-

Mood and Anxiety: The distribution of NK3 receptors in limbic structures like the amygdala suggests a role in emotional processing. Preclinical studies have indicated that NK3R antagonists may possess anxiolytic and antidepressant properties.[7]

Quantitative Data on NK3 Receptor Ligands

The development of selective NK3 receptor agonists and antagonists has been instrumental in elucidating the function of this receptor. The binding affinities (Ki) of various compounds for the human NK3 receptor are summarized below.

Table 2: Binding Affinities (Ki) of Selected Ligands for the Human NK3 Receptor

| Compound | Class | Ki (nM) | Reference |

| Neurokinin B | Endogenous Agonist | ~1 | [4] |

| Senktide | Agonist | 0.5 - 3 | [10] |

| Osanetant | Antagonist | 0.11 | [9] |

| Talnetant | Antagonist | 1.4 | [10] |

| Fezolinetant | Antagonist | N/A | [14] |

| Elinzanetant | Antagonist | N/A | [14] |

| SB 222200 | Antagonist | ~1 | [15] |

| YM-44778 | Antagonist | 5.75 (pKi 8.24) | [10] |

| N/A: Specific Ki values were not readily available in the searched literature, but these compounds are known potent antagonists. |

Experimental Protocols

Radioligand Binding Assay for NK3 Receptor

This protocol is a generalized procedure for determining the binding affinity of a test compound for the NK3 receptor using a competitive binding assay.[14][16][17]

Workflow for a Radioligand Binding Assay. This diagram outlines the key steps in a competitive radioligand binding experiment to determine the affinity of a test compound for the NK3 receptor.

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize tissue known to express NK3 receptors (e.g., specific brain regions) or cultured cells transfected with the NK3 receptor gene in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]Osanetant), and varying concentrations of the unlabeled test compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of a known NK3R ligand (e.g., unlabeled Senktide or Osanetant).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Situ Hybridization for NK3 Receptor mRNA

This protocol provides a general framework for the detection of TACR3 (the gene encoding the NK3 receptor) mRNA in brain tissue sections.[18][19][20]

Workflow for In Situ Hybridization. This diagram shows the main stages of an in situ hybridization experiment to localize NK3 receptor mRNA in brain tissue.

Detailed Methodology:

-

Probe Preparation:

-

Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the TACR3 mRNA sequence using in vitro transcription. A sense probe should also be prepared as a negative control.

-

-

Tissue Preparation:

-

Perfuse the animal with a fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline (PBS)).

-

Dissect the brain and post-fix it in the same fixative.

-

Cryoprotect the brain by immersing it in a sucrose solution (e.g., 30% sucrose in PBS) until it sinks.

-

Freeze the brain and cut cryosections (e.g., 14-20 µm thick) on a cryostat.

-

Mount the sections on coated glass slides.

-

-

Hybridization:

-

Pretreat the sections to improve probe penetration and reduce non-specific binding (e.g., with proteinase K and acetylation).

-

Apply the hybridization buffer containing the DIG-labeled probe to the sections.

-

Incubate in a humidified chamber at an appropriate temperature (e.g., 55-65°C) overnight to allow the probe to hybridize to the target mRNA.

-

-

Washing:

-

Wash the slides in a series of stringent buffers (e.g., formamide-containing saline-sodium citrate (SSC) buffer) at high temperature to remove unbound and non-specifically bound probe.

-

-

Detection:

-

Incubate the sections with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase (AP) or horseradish peroxidase (HRP)).

-

Wash to remove unbound antibody.

-

Incubate the sections with a chromogenic substrate (e.g., NBT/BCIP for AP or DAB for HRP) to produce a colored precipitate at the site of mRNA localization.

-

-

Visualization:

-

Dehydrate the sections, clear with xylene, and coverslip.

-

Visualize the signal using a light microscope.

-

Immunohistochemistry for NK3 Receptor Protein

This is a generalized protocol for the immunodetection of the NK3 receptor protein in brain tissue sections.[21][22][23]

Detailed Methodology:

-

Tissue Preparation:

-

Prepare fixed, cryoprotected brain sections as described for in situ hybridization.

-

-

Antigen Retrieval (if necessary):

-

For some antibodies and fixation methods, an antigen retrieval step may be required to unmask the epitope. This can involve heating the sections in a citrate or Tris-EDTA buffer.

-

-

Immunostaining:

-

Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., PBS containing normal serum from the species in which the secondary antibody was raised and a detergent like Triton X-100).

-

Incubate the sections with a primary antibody specific for the NK3 receptor, diluted in blocking solution, overnight at 4°C.

-

Wash the sections in PBS to remove unbound primary antibody.

-

Incubate the sections with a biotinylated secondary antibody that recognizes the primary antibody.

-

Wash the sections in PBS.

-

Incubate the sections with an avidin-biotin-enzyme complex (e.g., ABC reagent).

-

Wash the sections in PBS.

-

Develop the signal by incubating with a chromogenic substrate (e.g., DAB).

-

-

Mounting and Visualization:

-

Counterstain the sections with a nuclear stain (e.g., cresyl violet) if desired.

-

Dehydrate, clear, and coverslip the sections.

-

Examine the staining using a light microscope.

-

Conclusion

The NK3 receptor is a pivotal player in the neurobiology of the central nervous system, with a well-defined signaling mechanism and a distinct anatomical distribution that underpins its diverse physiological roles. Its modulation of key neurotransmitter systems has established it as a promising therapeutic target for a range of CNS disorders, from schizophrenia to menopausal symptoms. The continued development of selective NK3 receptor modulators, coupled with the application of the detailed experimental methodologies outlined in this guide, will undoubtedly further unravel the complexities of the NKB/NK3R system and pave the way for novel therapeutic strategies.

References

- 1. Activation of tachykinin Neurokinin 3 receptors affects chromatin structure and gene expression by means of histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gene regulation of neurokinin B and its receptor NK3 in late pregnancy and pre-eclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurokinin 3 (NK3) receptor modulators for the treatment of psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of Neurokinin 3 Receptors in Supraoptic Vasopressin and Oxytocin Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 6. Characterization of Nuclear Neurokinin 3 Receptor Expression in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Structural insights into neurokinin 3 receptor activation by endogenous and analogue peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. guidetopharmacology.org [guidetopharmacology.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. apexbt.com [apexbt.com]

- 12. What are NK3 antagonists and how do they work? [synapse.patsnap.com]

- 13. glpbio.com [glpbio.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Characteristics of Neurokinin-3 Receptor and Its Binding Sites by Mutational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ucl.ac.uk [ucl.ac.uk]

- 19. The in situ hybridization and immunocytochemistry techniques for characterization of cells expressing specific mRNAs in paraffin-embedded brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. immunostar.com [immunostar.com]

- 22. researchgate.net [researchgate.net]

- 23. korambiotech.com [korambiotech.com]

SR-142801 (Osanetant): A Technical Overview of Preclinical and Initial Clinical Findings

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

SR-142801, also known as osanetant and ym116, is a potent, selective, non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor. Developed initially by Sanofi-Synthélabo, it was investigated for the treatment of schizophrenia and other central nervous system disorders. Despite promising preclinical data, its clinical development has been marked by discontinuation for schizophrenia in 2005 by Sanofi-Aventis and a subsequent failed Phase IIa trial for menopausal vasomotor symptoms in 2023 by Acer Therapeutics. This guide provides an in-depth technical summary of the available preclinical and initial clinical findings for SR-142801, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to offer a comprehensive resource for the scientific community.

Introduction

The tachykinin family of neuropeptides, which includes Substance P, Neurokinin A (NKA), and Neurokinin B (NKB), plays a significant role in a variety of physiological processes through their interaction with three distinct G-protein coupled receptors: NK1, NK2, and NK3. The NK3 receptor, preferentially activated by NKB, is predominantly expressed in the central nervous system, implicating it in the pathophysiology of several neurological and psychiatric conditions. SR-142801 was developed as a selective antagonist for the NK3 receptor, with the therapeutic hypothesis that modulating NKB signaling could offer a novel treatment paradigm for disorders such as schizophrenia, panic disorder, and menopausal hot flashes.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical and clinical studies of SR-142801.

Table 1: In Vitro Binding Affinity and Functional Antagonism of SR-142801

| Species | Tissue/Cell Line | Ligand | Parameter | Value | Reference |

| Human | Membranes with NK3 binding sites | [3H]-SR-142801 | Ki | 0.21 nM | [1] |

| Guinea Pig | Membranes with NK3 binding sites | [3H]-SR-142801 | Ki | 0.11 nM | [1] |

| Rat | Membranes with NK3 binding sites | [3H]-SR-142801 | Ki | 15 nM | [1] |

| Guinea Pig | Isolated Ileum | [MePhe7]NKB | pA2 | 9.4 | [1] |

| Rat | Portal Vein | [MePhe7]NKB | pA2 | 7.0 | [1] |

Table 2: In Vivo Preclinical Efficacy of SR-142801

| Animal Model | Condition | Dosing | Key Finding | Reference |

| Gerbil | Senktide-induced turning behavior | Not specified | Potent inhibition of turning behavior | |

| Conscious Guinea Pig | Senktide-induced cardiovascular effects | 0.46-4.6 µmol/kg (i.v.); 4.6-46 µmol/kg (p.o.) | Dose-dependent inhibition of cardiovascular effects |

Table 3: Initial Clinical Trial Findings in Panic Disorder

| Parameter | SR-142801 (n=36) | Placebo (n=16) | p-value | Reference |

| Primary Efficacy Outcome | ||||

| Change in Panic and Agoraphobia Scale (PAS) total score | No significant difference from placebo | No significant difference from SR-142801 | Not significant | |

| Adverse Events | ||||

| Proportion of patients with at least one adverse event | 58.3% | 50.0% | Not specified |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical and clinical evaluation of SR-142801.

In Vitro Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of SR-142801 for the NK3 receptor in various species.

-

Tissue Preparation: Plasma membranes were prepared from tissues or cells known to express NK3 receptors (e.g., human, guinea pig, and rat brain tissues). Tissues were homogenized in a cold buffer and centrifuged to pellet the membranes. The final pellet was resuspended in an appropriate assay buffer.

-

Assay Conditions: Competition binding assays were performed in 96-well plates. A fixed concentration of a radiolabeled NK3 receptor ligand (e.g., [3H]-SR-142801 or a labeled agonist) was incubated with the membrane preparation in the presence of increasing concentrations of unlabeled SR-142801.

-

Incubation and Filtration: The reaction mixture was incubated to allow for binding equilibrium to be reached. The incubation was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters were then washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Data Analysis: The radioactivity retained on the filters was quantified using liquid scintillation counting. The concentration of SR-142801 that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki value was then calculated from the IC50 value using the Cheng-Prusoff equation.

Guinea Pig Isolated Ileum Contraction Assay

-

Objective: To assess the functional antagonist activity (pA2) of SR-142801 at the NK3 receptor.

-

Tissue Preparation: Segments of the guinea pig ileum were isolated and mounted in an organ bath containing oxygenated Tyrode's solution at 37°C. The tissue was connected to an isometric force transducer to record contractions.

-

Experimental Procedure: Cumulative concentration-response curves to the NK3 receptor agonist [MePhe7]NKB were obtained in the absence and presence of various concentrations of SR-142801. Tissues were pre-incubated with SR-142801 for a specified period before the addition of the agonist.

-

Data Analysis: The antagonist effect of SR-142801 was quantified by calculating the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist). The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2, was determined from a Schild plot.

In Vivo Senktide-Induced Turning Behavior in Gerbils

-

Objective: To evaluate the in vivo efficacy of SR-142801 in a behavioral model of central NK3 receptor activation.

-

Animal Model: Male Mongolian gerbils were used.

-

Procedure: A unilateral intrastriatal injection of the selective NK3 receptor agonist senktide was administered to induce contralateral turning behavior. SR-142801 was administered systemically (e.g., intraperitoneally or orally) at various doses prior to the senktide challenge.

-

Behavioral Assessment: The number of full 360° contralateral turns was counted for a defined period following the senktide injection.

-

Data Analysis: The inhibitory effect of SR-142801 on senktide-induced turning behavior was expressed as a percentage of the control response.

Clinical Trial in Panic Disorder with Cholecystokinin Tetrapeptide (CCK-4) Challenge

-

Objective: To assess the efficacy and safety of SR-142801 in patients with panic disorder.

-

Study Design: A randomized, double-blind, placebo-controlled pilot study.

-

Participants: 52 outpatients with a diagnosis of panic disorder who were responders to a pre-study CCK-4 challenge.

-

Intervention: Patients were randomized to receive either SR-142801 (dosage not specified in the abstract) or placebo for four weeks.

-

CCK-4 Challenge Protocol: A bolus intravenous injection of CCK-4 (typically 25-50 µg) was administered to induce a panic attack.[2][3][4] The severity of panic symptoms was assessed using a standardized rating scale, such as the Panic Symptom Scale (PSS).[3] This challenge was performed at baseline to determine eligibility and again at the end of the treatment period to assess the therapeutic effect of SR-142801.

-

Efficacy Assessment: The primary efficacy endpoint was the change in panic symptoms as measured by the Panic and Agoraphobia Scale (PAS) over the four-week treatment period. The response to the post-treatment CCK-4 challenge was a secondary outcome.

-

Safety Assessment: Adverse events were monitored throughout the study.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key biological pathways and experimental processes related to SR-142801.

Caption: NK3 Receptor Signaling Pathway Antagonized by SR-142801.

Caption: Experimental Workflow of the SR-142801 Clinical Trial in Panic Disorder.

Discussion and Conclusion

SR-142801 is a well-characterized, potent, and selective antagonist of the NK3 receptor, demonstrating high affinity for human and guinea pig receptors in vitro and efficacy in preclinical in vivo models. The initial clinical investigation in panic disorder, however, did not demonstrate a therapeutic benefit over placebo. This, coupled with the earlier discontinuation of its development for schizophrenia, suggests that the translation of preclinical efficacy of NK3 receptor antagonism to clinical benefit in these specific psychiatric disorders is complex. The more recent failure in a Phase II trial for menopausal vasomotor symptoms further underscores the challenges in the clinical development of this compound.

Despite the setbacks in its clinical journey, the preclinical data for SR-142801 remains a valuable resource for understanding the role of the NK3 receptor in various physiological and pathological processes. The detailed methodologies and quantitative data presented in this guide can inform future research into NK3 receptor antagonists and their potential therapeutic applications. Further investigation into the reasons for the disconnect between preclinical and clinical findings for SR-142801 may provide crucial insights for the development of novel therapeutics targeting the tachykinin system.

References

- 1. Pharmacological characterization of SR 142801: a new non-peptide antagonist of the neurokinin NK-3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholars.mssm.edu [scholars.mssm.edu]

- 3. The panic-inducing properties of the cholecystokinin tetrapeptide CCK4 in patients with panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional neuroanatomy of CCK‐4‐induced panic attacks in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacodynamics of AMT-116

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacodynamics of AMT-116, a first-in-class antibody-drug conjugate (ADC) currently under investigation for the treatment of advanced solid tumors.[1] Given the initial search query for "ym116" yielded no results, this guide focuses on AMT-116, a prominent oncology candidate with the "116" designator, which is likely the intended subject of inquiry.

Introduction to AMT-116

AMT-116 is an investigational ADC designed for targeted delivery of a potent cytotoxic agent to cancer cells.[2] It is comprised of three key components:

-

A Monoclonal Antibody: A humanized immunoglobulin G1 (IgG1) monoclonal antibody that specifically targets CD44 variant 9 (CD44v9).[2][3] CD44v9 is a tumor-associated antigen overexpressed in a variety of solid tumors, including head and neck, lung, esophageal, pancreatic, colorectal, breast, bladder, hepatic, cervical, and gastric cancers.[1]

-

A Cytotoxic Payload: A novel topoisomerase I inhibitor, the belotecan derivative KL610023.[1][3] Topoisomerase I is a crucial enzyme involved in DNA replication, and its inhibition leads to cancer cell death.[3]

-

A Linker: A hydrolysable linker that connects the antibody to the payload, designed to be stable in circulation and release the cytotoxic agent upon internalization into the target cancer cell.[1][3]

The structure of AMT-116 allows for a high drug-to-antibody ratio (DAR) of 7-8, maximizing the cytotoxic potential delivered to the tumor.[1][4][5][6]

Mechanism of Action

The pharmacodynamic effect of AMT-116 is driven by a targeted mechanism designed to maximize anti-tumor activity while minimizing systemic toxicity.

-

Target Binding: The anti-CD44v9 antibody component of AMT-116 binds to the CD44v9 receptor on the surface of tumor cells.[3]

-

Internalization: Upon binding, the entire ADC-receptor complex is internalized by the cancer cell.[3]

-

Payload Release: Inside the cell, the hydrolysable linker is cleaved, releasing the active cytotoxic payload, KL610023.[3]

-

Topoisomerase I Inhibition: KL610023 inhibits DNA topoisomerase I by trapping the enzyme-DNA cleavage complex.[3][7] This prevents the re-ligation of the single-strand DNA break created by the enzyme.

-

DNA Damage and Apoptosis: The stabilized cleavage complexes collide with advancing replication forks, leading to irreversible double-strand DNA breaks.[7] This extensive DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis) of the cancer cell.[8]

Caption: Mechanism of action of AMT-116 from cell surface binding to apoptosis induction.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data available from the ongoing first-in-human Phase 1 clinical trial (NCT05725291) of AMT-116 in patients with advanced solid tumors.[9][10][11]

Table 1: AMT-116 Dose Escalation and Administration

| Parameter | Value | Reference |

| Dosing Schedule | Once every two weeks (Q2W) | [4][5] |

| Dose Levels Studied | 1.5 mg/kg, 3.0 mg/kg, 5.0 mg/kg | [1][4][5] |

Table 2: Preliminary Clinical Efficacy of AMT-116 in EGFR Wild-Type NSCLC

| Dose Level | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Patient Cohort | Reference |

| >3 mg/kg | 40% (6/15) | 93% (14/15) | Heavily pretreated | [4][5][6] |

| 5.0 mg/kg | 80% (4/5) | 100% (5/5) | Heavily pretreated | [5][6] |

Table 3: Efficacy in Other Advanced Solid Tumors at Doses >3mg/kg

| Tumor Type | Overall Response Rate (ORR) | Reference |

| Nasopharyngeal Carcinoma (NPC) | 50% (3/6) | [4] |

| Anal Carcinoma | 60% (3/5) | [4] |

| Salivary Gland Cancer | 33% (2/6) | [4] |

Experimental Protocols

Detailed experimental protocols for the clinical evaluation of AMT-116 are outlined in the clinical trial registration NCT05725291.[11] Preclinical assessments would have followed standard methodologies for ADC characterization.

Standard preclinical evaluation of an ADC like AMT-116 typically involves a series of in vitro and in vivo assays to determine its biological activity and anti-tumor efficacy.

-

In Vitro Binding and Internalization Assays:

-

Objective: To confirm the specific binding of the antibody component to its target (CD44v9) and the subsequent internalization of the ADC.

-

Methodology: Flow cytometry or ELISA-based assays are used to determine the binding affinity (KD) of the anti-CD44v9 antibody to CD44v9-expressing cancer cell lines. Internalization is often visualized and quantified using fluorescently labeled ADC and confocal microscopy or specialized live-cell imaging systems.

-

-

In Vitro Cytotoxicity Assays:

-

Objective: To measure the potency of the ADC in killing target cancer cells.

-

Methodology: CD44v9-positive and negative cancer cell lines are treated with escalating concentrations of AMT-116. Cell viability is assessed after a defined incubation period (e.g., 72-96 hours) using assays such as MTS or CellTiter-Glo. The half-maximal inhibitory concentration (IC50) is then calculated.

-

-

In Vivo Tumor Xenograft Models:

-

Objective: To evaluate the anti-tumor activity of AMT-116 in a living organism.

-

Methodology: Human tumor cells expressing CD44v9 are implanted into immunocompromised mice. Once tumors are established, mice are treated with AMT-116 at various dose levels and schedules. Tumor volume is measured regularly to assess tumor growth inhibition. Pharmacodynamic markers, such as DNA damage (e.g., γH2AX staining) in tumor tissue, may also be assessed.

-

The ongoing Phase 1 study is a first-in-human, open-label, multicenter, dose-escalation and expansion study.[1]

-

Primary Objectives:

-

To determine the Maximum Tolerated Dose (MTD) and the Recommended Phase 2 Dose (RP2D) of AMT-116.

-

To assess the safety and tolerability of AMT-116.

-

-

Secondary Objectives:

-

To evaluate the preliminary anti-tumor activity.

-

To evaluate the pharmacokinetic (PK) profile.

-

To evaluate the immunogenicity of AMT-116.

-

-

Methodology:

-

Patient Population: Patients with histologically confirmed, unresectable advanced solid tumors for whom no standard therapy is available.[11]

-

Dose Escalation: Patients receive escalating doses of AMT-116 administered intravenously every two weeks, guided by a Bayesian Logistic Regression Model (BLRM) with escalation with overdose control (EWOC) principle.[1]

-

Efficacy Assessment: Tumor responses are evaluated according to RECIST v1.1 criteria.

-

Caption: General workflow for the pharmacodynamic assessment of an ADC like AMT-116.

References

- 1. cabrini.com.au [cabrini.com.au]

- 2. AMT-116 | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 3. Facebook [cancer.gov]

- 4. Multitude Therapeutics Announces Promising Interim Phase I/II Results from the Ongoing First-in-Human Study Evaluating its CD44v9-directed Antibody-Drug-Conjugate, AMT-116, in Heavily Pretreated EGFR Wild-type Non-Small Cell Lung Cancer (NSCLC) and Other Advanced Solid Tumors at the 2025 ESMO Annual Meeting [prnewswire.com]

- 5. Multitude Therapeutics Announces Promising Interim Phase I/II Results from the Ongoing First-in-Human Study Evaluating its CD44v9-directed Antibody-Drug-Conjugate, AMT-116, in Heavily Pretreated EGFR Wild-type Non-Small Cell Lung Cancer (NSCLC) and Other Advanced Solid Tumors at the 2025 ESMO Annual Meeting - BioSpace [biospace.com]

- 6. Multitude Therapeutics Reports Promising Phase I/II Results for CD44v9-Directed ADC AMT-116 in Advanced Solid Tumors [trial.medpath.com]

- 7. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 9. First-in-Human, Phase 1 Study of AMT-116, an Anti-CD44v9 Antibody-Drug Conjugate, in Patients with Advanced Solid Tumors (NCT05725291) | Alfred Health [alfredhealth.org.au]

- 10. ClinConnect | AMT-116 in Patients With Advanced Solid Tumors [clinconnect.io]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

Unveiling the Mechanism: A Technical Guide to the Impact of GnRH Antagonists on Gonadotropin-Releasing Hormone

A Note on the Inquiry: This technical guide addresses the core principles of Gonadotropin-Releasing Hormone (GnRH) antagonist interaction with the GnRH receptor and its downstream effects. The initial request specified a compound designated "YM116"; however, a comprehensive search of publicly available scientific literature and databases yielded no information on a substance with this identifier. Therefore, this document will provide an in-depth overview of the well-established class of GnRH antagonists, utilizing the extensively studied compound Degarelix as a primary example to illustrate the fundamental mechanisms, experimental evaluation, and quantitative impact on the GnRH pathway. This approach is intended to provide the target audience of researchers, scientists, and drug development professionals with a thorough and actionable understanding of this important therapeutic class.

Executive Summary

Gonadotropin-Releasing Hormone (GnRH) antagonists are a class of drugs that competitively block the GnRH receptor in the pituitary gland, leading to a rapid and profound suppression of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This, in turn, inhibits the production of downstream sex steroids, such as testosterone and estrogen. Unlike GnRH agonists, which cause an initial surge in gonadotropin and sex hormone levels, antagonists produce an immediate inhibitory effect, making them a valuable therapeutic option for hormone-sensitive conditions such as advanced prostate cancer, endometriosis, and uterine fibroids, as well as in assisted reproduction technologies.[2] This guide delves into the molecular interactions, signaling pathways, and preclinical and clinical evaluation of GnRH antagonists, with a focus on quantitative data and detailed experimental methodologies.

Mechanism of Action

GnRH antagonists function through direct, competitive, and reversible binding to the GnRH receptors on the anterior pituitary gonadotroph cells.[1] This blockade prevents endogenous GnRH from binding and initiating the signaling cascade that leads to the synthesis and release of LH and FSH.[3] The absence of an initial agonistic "flare" effect is a key differentiator from GnRH agonists and a significant clinical advantage in conditions where an initial hormone surge could be detrimental, such as in advanced prostate cancer.[4]

The GnRH Receptor Signaling Pathway

The GnRH receptor is a G-protein coupled receptor (GPCR).[5] Upon binding of the endogenous GnRH ligand, the receptor primarily couples to the Gαq/11 protein. This initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[7] These signaling events culminate in the synthesis and secretion of LH and FSH. GnRH antagonists, by blocking the initial binding of GnRH, prevent the activation of this entire cascade.

Quantitative Data Presentation

The following tables summarize key quantitative data for several well-characterized GnRH antagonists.

Table 1: In Vitro Receptor Binding Affinity of GnRH Antagonists

| Compound | Receptor | Assay Type | IC50 (nM) | Ki (nM) | Reference(s) |

| Degarelix | Human GnRH | Radioligand Binding | 3 | - | [8] |

| Cetrorelix | Human GnRH | Radioligand Binding | 1.21 | - | [8] |

| Ganirelix | Human GnRH | Competitive Binding | - | - | [9] |

| Relugolix | Human GnRH | Radioligand Binding | 0.33 | - | [8] |

| GnRH | Human Pituitary | Radioligand Binding | - | 4.8 | [10] |

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Table 2: Preclinical In Vivo Efficacy of GnRH Antagonists

| Compound | Animal Model | Dose | Route | Effect on LH | Effect on Testosterone | Reference(s) |

| Degarelix | Rat | 2 mg/kg | SC | Full suppression for >40 days | Full suppression for >40 days | [11] |

| Cetrorelix | Rat | 100 µ g/0.4 ml | IP | Significant suppression | Not specified | [12] |

| Ganirelix | Monkey | 0.1-2.5 mg/kg/day | SC | Not specified | Not specified | [13] |

| Generic Antagonist | Mouse | 4 mg/kg | SC | Less evident suppression | Not specified | [14] |

Table 3: Clinical Efficacy of Degarelix in Advanced Prostate Cancer

| Parameter | Timepoint | Degarelix (240/80 mg) | Leuprolide (7.5 mg) | Reference(s) |

| Testosterone ≤ 50 ng/dL | Day 3 | 96% of patients | 0% of patients | [15] |

| Testosterone ≤ 50 ng/dL | 1 Year | 97.2% of patients | 96.4% of patients | [15] |

| Median PSA Reduction | Day 14 | 64% | 18% | [11] |

| Median PSA Reduction | Day 28 | 85% | 68% | [11] |

| Median FSH Suppression | 1 Year | 89% from baseline | 55% of baseline | [16] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the characterization of GnRH antagonists.

Radioligand Binding Assay for GnRH Receptor

This protocol is a representative example for determining the binding affinity of a test compound for the GnRH receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) of a test compound for the GnRH receptor.

Materials:

-

Cell membranes prepared from cells expressing the human GnRH receptor (e.g., HEK293 or CHO cells).

-

Radiolabeled GnRH antagonist (e.g., [125I]-Cetrorelix).

-

Unlabeled test compound (GnRH antagonist).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold).

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).

-

Filtration manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the GnRH receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in a binding buffer containing a cryoprotectant and store at -80°C until use. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following in order:

-

150 µL of the membrane preparation (containing a predetermined amount of protein).

-

50 µL of the unlabeled test compound at various concentrations (typically a serial dilution). For total binding wells, add 50 µL of buffer. For non-specific binding wells, add 50 µL of a high concentration of unlabeled GnRH.

-

50 µL of the radiolabeled GnRH antagonist at a fixed concentration (typically at its Kd).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[17]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a filtration manifold. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other measurements. Plot the specific binding as a function of the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Intracellular Calcium Mobilization

This protocol describes a common functional assay to assess the antagonistic activity of a compound on GnRH receptor signaling.

Objective: To measure the ability of a test compound to inhibit GnRH-induced intracellular calcium mobilization.

Materials:

-

A cell line stably expressing the human GnRH receptor (e.g., CHO-K1 or HEK293).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

GnRH (agonist).

-

Test compound (GnRH antagonist).

-

A fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Seed the GnRH receptor-expressing cells into a 96-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.

-

Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye dissolved in assay buffer for a specified time (e.g., 45-60 minutes) at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Incubation: Add the test compound at various concentrations to the wells and incubate for a short period.

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.

-

Agonist Injection and Reading: Inject a pre-determined concentration of GnRH (typically the EC80) into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the response (e.g., peak fluorescence or area under the curve) for each well. Plot the response as a function of the log concentration of the test compound. Fit the data to a dose-response curve to determine the IC50 of the antagonist.

In Vivo Animal Study for Gonadotropin and Testosterone Suppression

This protocol outlines a general procedure for evaluating the in vivo efficacy of a GnRH antagonist in a relevant animal model.

Objective: To assess the ability of a GnRH antagonist to suppress LH, FSH, and testosterone levels in male rats.

Animal Model: Adult male Sprague-Dawley rats.

Materials:

-

Test compound (GnRH antagonist).

-

Vehicle for administration (e.g., sterile water for injection).

-

Anesthesia.

-

Blood collection supplies.

-

ELISA kits for measuring rat LH, FSH, and testosterone.

Procedure:

-

Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the experiment.

-

Dosing: Administer the GnRH antagonist via the desired route (e.g., subcutaneous injection). Include a vehicle-treated control group.

-

Blood Sampling: Collect blood samples at various time points post-dose (e.g., baseline, 2, 4, 8, 24, 48 hours, and then periodically for longer-term studies). Blood can be collected via a suitable method, such as tail vein or cardiac puncture (terminal).

-

Plasma/Serum Preparation: Process the blood samples to obtain plasma or serum and store at -80°C until analysis.

-

Hormone Analysis: Measure the concentrations of LH, FSH, and testosterone in the plasma/serum samples using specific and validated ELISA kits.

-

Data Analysis: Plot the mean hormone concentrations over time for each treatment group. Calculate the percentage suppression of each hormone relative to the baseline or vehicle control group. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the effects.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the study of GnRH antagonists.

References

- 1. mdpi.com [mdpi.com]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. urology-textbook.com [urology-textbook.com]

- 4. Degarelix, a new GnRH blocker from Ferring - Ferring Global [ferring.com]

- 5. academic.oup.com [academic.oup.com]

- 6. KEGG PATHWAY: map04912 [genome.jp]

- 7. KEGG_GNRH_SIGNALING_PATHWAY [gsea-msigdb.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Ganirelix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gonadotropin-releasing hormone (GnRH)-binding sites in human breast cancer cell lines and inhibitory effects of GnRH antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of degarelix in the management of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. In vivo administration of a GnRH antagonist to male mice: effects on pituitary gonadotropin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 16. prostatecancerfree.org [prostatecancerfree.org]

- 17. giffordbioscience.com [giffordbioscience.com]

Foundational Research on Tachykinin Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tachykinins are a family of neuropeptides that play a crucial role in a wide array of physiological and pathological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] Their actions are mediated through three distinct G-protein coupled receptors: neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3).[2] The development of antagonists for these receptors has been a significant focus of pharmaceutical research for decades, leading to important therapeutic breakthroughs, most notably in the management of chemotherapy-induced nausea and vomiting.[1] This technical guide provides an in-depth overview of the foundational research on tachykinin antagonists, detailing their mechanism of action, the signaling pathways they modulate, and the key experimental protocols used in their evaluation. Quantitative data on the binding affinities and functional potencies of representative antagonists are presented in structured tables for comparative analysis. Furthermore, this guide includes mandatory visualizations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this important class of pharmacological agents.

Introduction to the Tachykinin System

The tachykinin family of peptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are widely distributed throughout the central and peripheral nervous systems.[1] These peptides are characterized by a conserved C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2, which is crucial for their biological activity.[1]

Tachykinins exert their effects by binding to and activating three distinct G-protein coupled receptors (GPCRs): NK1, NK2, and NK3. While there is some cross-reactivity, each tachykinin peptide shows preferential affinity for a specific receptor subtype:

-

Substance P (SP) is the preferred endogenous ligand for the NK1 receptor .[2]

-

Neurokinin A (NKA) shows the highest affinity for the NK2 receptor .[2]

-

Neurokinin B (NKB) is the most potent endogenous agonist for the NK3 receptor .[2]

The activation of these receptors is implicated in a multitude of physiological responses, and their dysregulation is associated with various disease states, making them attractive targets for therapeutic intervention.[3]

Tachykinin Receptor Signaling Pathways

Upon agonist binding, tachykinin receptors undergo a conformational change, leading to the activation of intracellular G-proteins and the subsequent initiation of downstream signaling cascades. The primary signaling pathway for all three tachykinin receptors involves the activation of Gq/11 proteins.

NK1 Receptor Signaling

The NK1 receptor, when activated by Substance P, couples to Gq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

NK2 Receptor Signaling

The signaling cascade for the NK2 receptor is largely analogous to that of the NK1 receptor. Upon binding of NKA, the NK2 receptor activates the Gq/11-PLC-IP3/DAG pathway, resulting in an increase in intracellular calcium and the activation of PKC. This pathway is particularly important in mediating smooth muscle contraction in the gastrointestinal and respiratory tracts.

NK3 Receptor Signaling

Similar to the other tachykinin receptors, the NK3 receptor, upon activation by NKB, primarily signals through the Gq/11-PLC pathway. This leads to the generation of IP3 and DAG, subsequent calcium mobilization, and PKC activation. NK3 receptor signaling is predominantly involved in the central nervous system and plays a role in reproductive function and the regulation of dopamine release.

Mechanism of Action of Tachykinin Antagonists

Tachykinin antagonists are compounds that bind to one or more of the tachykinin receptors but do not elicit the conformational change required for receptor activation and downstream signaling. By occupying the receptor's binding site, they prevent the endogenous tachykinin peptides from binding and initiating a cellular response. Most tachykinin antagonists are competitive, meaning they reversibly bind to the same site as the endogenous agonist. The degree of receptor blockade is dependent on the concentration of the antagonist and its affinity for the receptor.

Quantitative Data for Tachykinin Antagonists

The affinity and potency of tachykinin antagonists are determined through various in vitro and in vivo assays. The following tables summarize key quantitative data for a selection of well-characterized tachykinin antagonists.

Table 1: Binding Affinities (Ki, pKi) of Tachykinin Antagonists

| Antagonist | Receptor | Species | Ki (nM) | pKi | Reference(s) |

| Aprepitant | NK1 | Human | 0.1 | 10 | [4] |

| SR140333 | NK1 | Human | 0.4 | 9.4 | [4] |

| CP-99,994 | NK1 | Human | 0.6 | 9.2 | [5] |

| SR48968 | NK2 | Human | 0.5 | 9.3 | [4] |

| Nepadutant | NK2 | Human | 1.9 | 8.7 | [4] |

| Osanetant | NK3 | Human | 0.8 | 9.1 | [4] |

| Talnetant | NK3 | Human | 1.3 | 8.9 | [4] |

| SB-223412 | NK3 | Human | 1.0 | 9.0 | [6] |

| GSK172981 | NK3 | Human | - | 7.7 | [7][8] |

| GSK256471 | NK3 | Human | - | 8.9 | [7][8] |

pKi is the negative logarithm of the Ki value.

Table 2: Functional Potencies (IC50, pA2, ED50) of Tachykinin Antagonists

| Antagonist | Assay | Receptor | Species | IC50 (nM) | pA2 | ED50 (mg/kg) | Reference(s) |

| Compound I | Guinea Pig Ileum Contraction | NK1 | Guinea Pig | - | 8.70 | - | [5] |

| CP-99,994 | Guinea Pig Ileum Contraction | NK1 | Guinea Pig | - | 8.27 | - | [5] |

| Takeda Cpd. | Radioligand Binding | NK1 | Human | 0.092 | - | - | [9] |

| Takeda Cpd. | Radioligand Binding | NK2 | Human | 0.79 | - | - | [9] |

| Takeda Cpd. | Radioligand Binding | NK3 | Human | 330 | - | - | [9] |

| Bayer Cpd. | Radioligand Binding (Ki) | NK1 | Human | 0.24 | - | - | [10] |

| Bayer Cpd. | Radioligand Binding (Ki) | NK3 | Human | 13 | - | - | [10] |

| Bayer Cpd. | Functional Assay | NK1 | Human | 1.1 | - | - | [10] |

| Bayer Cpd. | Functional Assay | NK3 | Human | 26 | - | - | [10] |

| GSK172981 | Functional Assay | NK3 | Human | - | 7.2 | - | [7][8] |

| GSK256471 | Functional Assay | NK3 | Human | - | 9.2 | - | [7][8] |

| GSK172981 | Receptor Occupancy | NK3 | Guinea Pig | - | - | 0.8 | [7][8] |

| GSK256471 | Receptor Occupancy | NK3 | Guinea Pig | - | - | 0.9 | [7][8] |

| SB-223412 | Senktide-induced behavior | NK3 | Mouse | - | - | 12.2 | [6] |

| Vapreotide | [3H]Substance P displacement | NK1 | Guinea Pig | 330 | - | - | [11] |

| Vapreotide | [125I]NKA displacement | NK2 | Guinea Pig | 4500 | - | - | [11] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist.

Key Experimental Protocols

The discovery and characterization of tachykinin antagonists rely on a suite of in vitro and in vivo experimental assays.

Radioligand Binding Assay

This assay is used to determine the affinity of an antagonist for its receptor.[12] It involves incubating a preparation of cells or membranes expressing the target receptor with a radiolabeled ligand (e.g., [¹²⁵I]Bolton-Hunter Substance P for the NK1 receptor) and varying concentrations of the unlabeled antagonist.[12] The amount of radioligand bound to the receptor is then measured, and the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. From the IC50 value, the equilibrium dissociation constant (Ki) can be determined.

Generalized Protocol:

-

Receptor Preparation: Prepare cell membranes from a cell line recombinantly expressing the tachykinin receptor of interest (e.g., CHO or HEK293 cells) or from tissues known to endogenously express the receptor.

-

Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a suitable radioligand and a range of concentrations of the unlabeled antagonist. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled agonist).

-

Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.[12]

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Inositol Phosphate Accumulation Assay

This functional assay measures the ability of an antagonist to block agonist-induced activation of the Gq/11 signaling pathway.[13] Cells expressing the target receptor are first labeled with myo-[³H]inositol. Upon stimulation with an agonist, PLC activation leads to the production of radiolabeled inositol phosphates (IPs). The accumulation of these IPs is then quantified. An antagonist will reduce the agonist-induced accumulation of IPs in a concentration-dependent manner. A common variation of this assay measures the accumulation of inositol monophosphate (IP1), a more stable downstream metabolite, often using a homogeneous time-resolved fluorescence (HTRF) format.[14][15]

Generalized Protocol (HTRF IP-One Assay):

-

Cell Culture: Plate cells expressing the target tachykinin receptor in a suitable microplate.

-

Antagonist Incubation: Pre-incubate the cells with varying concentrations of the antagonist.

-

Agonist Stimulation: Add a fixed concentration of the corresponding tachykinin agonist to stimulate the cells. Include control wells with no agonist (basal) and agonist only (maximal stimulation).

-

Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor).[16]

-

Measurement: After incubation, measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.[16]

-

Data Analysis: Plot the HTRF signal against the logarithm of the antagonist concentration to determine the IC50 value.

Calcium Mobilization Assay

This is another functional assay that assesses the antagonist's ability to block the Gq/11 pathway by measuring changes in intracellular calcium concentration.[17] Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye. Upon agonist stimulation, the release of calcium from intracellular stores leads to an increase in fluorescence. An antagonist will inhibit this agonist-induced fluorescence increase.

Generalized Protocol:

-

Cell Preparation: Plate cells expressing the target receptor in a microplate and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or a no-wash calcium assay dye).

-

Antagonist Addition: Add varying concentrations of the antagonist to the wells.

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., a FlexStation) and inject a fixed concentration of the agonist.[18] Continuously measure the fluorescence intensity before and after agonist addition.

-

Data Analysis: Calculate the increase in fluorescence in response to the agonist for each antagonist concentration. Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.

Experimental Workflow for Tachykinin Antagonist Discovery

The discovery and development of novel tachykinin antagonists typically follow a structured workflow, beginning with target identification and culminating in clinical trials.

Conclusion

The study of tachykinin antagonists has been a rich and productive area of pharmacological research. The development of potent and selective antagonists has not only led to successful therapeutics but has also provided invaluable tools to dissect the complex roles of the tachykinin system in health and disease. This technical guide has provided a foundational overview of the core principles of tachykinin antagonist research, from the molecular signaling pathways to the experimental methodologies used for their characterization. The structured presentation of quantitative data and the visualization of key processes are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. Continued research in this area holds promise for the development of new therapies for a range of disorders, including chronic pain, inflammatory conditions, and certain types of cancer.

References

- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological profiles of new orally active nonpeptide tachykinin NK1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nonpeptide tachykinin receptor antagonists: I. Pharmacological and pharmacokinetic characterization of SB 223412, a novel, potent and selective neurokinin-3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo comparison of two non-peptide tachykinin NK3 receptor antagonists: Improvements in efficacy achieved through enhanced brain penetration or altered pharmacological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. | BioWorld [bioworld.com]

- 10. Bayer describes dual tachykinin NK1/NK3 receptor antagonists | BioWorld [bioworld.com]

- 11. In vitro and in vivo evidence for a tachykinin NK1 receptor antagonist effect of vapreotide, an analgesic cyclic analog of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. benchchem.com [benchchem.com]

- 14. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 18. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploratory Studies of YM116 in Mood Disorders: An In-depth Technical Guide

An important note on the availability of information: Comprehensive searches of publicly available scientific literature, clinical trial databases, and chemical compound registries did not yield any specific information, quantitative data, or experimental protocols related to a substance designated "YM116" in the context of mood disorders. The search results pertained to general information about mood disorders, their underlying mechanisms, and various therapeutic agents, but did not contain any mention of this compound.

This suggests that "this compound" may be an internal compound designation used by a research institution or pharmaceutical company that has not yet been publicly disclosed. It is also possible that it is a very new compound for which research has not yet been published, or that the designation is incorrect.

Therefore, this guide will provide a structured overview of the typical exploratory studies conducted for a novel compound being investigated for mood disorders, using established methodologies and hypothetical data as placeholders. This framework can be adapted once specific information on this compound becomes available.

Preclinical Evaluation

Pharmacodynamics: Understanding the Mechanism of Action

The initial preclinical phase for a novel compound like this compound would focus on elucidating its mechanism of action (MoA). This involves a series of in vitro and in vivo studies to identify the compound's molecular targets and its effects on neural circuits implicated in mood regulation.

Experimental Protocols:

-

Receptor Binding Assays: These assays determine the affinity of this compound for a wide range of neurotransmitter receptors, transporters, and enzymes known to be involved in the pathophysiology of mood disorders. This is typically done using radioligand binding assays with cell membranes expressing the target of interest.

-

Cell-Based Functional Assays: Following the identification of binding targets, functional assays are conducted to determine whether this compound acts as an agonist, antagonist, partial agonist, or modulator at these targets. This can involve measuring second messenger signaling (e.g., cAMP, inositol phosphates) or ion channel activity in cultured cells.

-

In Vivo Microdialysis: This technique is used to measure the effect of this compound administration on the extracellular levels of key neurotransmitters (e.g., serotonin, norepinephrine, dopamine, glutamate) in specific brain regions of freely moving animals.

Signaling Pathway Visualization:

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a novel antidepressant.

Caption: Hypothetical mechanism of this compound as a serotonin reuptake inhibitor.

Behavioral Pharmacology: Assessing Antidepressant-like and Anxiolytic-like Effects

A crucial step is to evaluate the behavioral effects of this compound in validated animal models of depression and anxiety.

Experimental Protocols:

-

Forced Swim Test (FST): Mice or rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with a reduction in immobility by this compound suggesting an antidepressant-like effect.

-

Tail Suspension Test (TST): A similar test to the FST where mice are suspended by their tails. The duration of immobility is recorded as a measure of behavioral despair.

-

Sucrose Preference Test (SPT): This test assesses anhedonia, a core symptom of depression. Rodents are given a choice between two bottles, one with plain water and one with a sucrose solution. A preference for the sucrose solution is considered normal, and an increase in sucrose preference after this compound treatment in a stressed animal model would indicate an antidepressant-like effect.

-